

Application Notes and Protocols for the Synthesis and Purification of Lufotrelvir

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a 3CL protease inhibitor for the potential treatment of COVID-19. It is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231. This document provides a detailed protocol for the synthesis and purification of **Lufotrelvir**, based on published process development literature. The synthesis involves a convergent approach, featuring a key amide coupling, a Claisen condensation, and a final phosphorylation step. Purification is achieved through a sophisticated crystallization sequence involving the formation of specific solvates to ensure high purity.

Introduction

Lufotrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. As a phosphate prodrug, **Lufotrelvir** is designed for intravenous administration and is rapidly converted to the active moiety, PF-00835231, by alkaline phosphatases. The development of a robust and scalable synthesis and purification process is crucial for enabling clinical studies and potential future manufacturing. The protocols outlined below are intended to provide researchers with a comprehensive guide to producing high-purity **Lufotrelvir** in a laboratory setting.



Synthesis of Lufotrelvir

The synthesis of **Lufotrelvir** can be broken down into three main stages:

- Synthesis of the active moiety, PF-00835231.
- Phosphorylation of PF-00835231 to form a di-tert-butyl protected intermediate.
- Deprotection to yield the final **Lufotrelvir** product.

The synthesis of the key intermediate PF-00835231 involves an amide coupling followed by a Claisen condensation.

Materials and Reagents



Reagent	Supplier	Grade	
4-methoxy-1H-indole-2- carboxylic acid	Commercial Sources	Reagent Grade	
L-Leucinamide derivative	Synthesized	N/A	
Propylphosphonic anhydride (T3P®)	Commercial Sources	Synthesis Grade	
Pyridine	Commercial Sources	Anhydrous	
Chloroacetic acid	Commercial Sources	Reagent Grade	
Lithium bis(trimethylsilyl)amide (LiHMDS)	Commercial Sources	1.0 M in THF	
Di-tert-butyl N,N- diisopropylphosphoramidite	Commercial Sources	Synthesis Grade	
Tetrazole	Commercial Sources	Synthesis Grade	
Hydrogen peroxide (H ₂ O ₂)	Commercial Sources	30% aqueous solution	
Trifluoroacetic acid (TFA)	Commercial Sources	Reagent Grade	
Dichloromethane (DCM)	Commercial Sources	Anhydrous	
Tetrahydrofuran (THF)	Commercial Sources	Anhydrous	
Methyl ethyl ketone (MEK)	Commercial Sources	ACS Grade	
Dimethyl sulfoxide (DMSO)	Commercial Sources	Anhydrous	

Experimental Protocols

1. Amide Coupling to form Peptide Backbone

This step involves the coupling of 4-methoxy-1H-indole-2-carboxylic acid with a suitable L-leucinamide derivative to form the core peptide structure of the molecule. The use of propylphosphonic anhydride (T3P®) in the presence of pyridine is an effective method for this transformation, known to minimize epimerization.



· Protocol:

- Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and the L-leucinamide derivative (1.05 eq) in anhydrous dichloromethane (DCM).
- Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.
- \circ Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture, maintaining the temperature at 0 $^{\circ}\text{C}.$
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
- The crude product can be purified by flash chromatography on silica gel.

2. Claisen Condensation

The Claisen condensation is used to introduce a chloromethyl ketone functionality, which is a key structural feature for the protease inhibitor activity.

Protocol:

- Dissolve the amide product from the previous step (1.0 eq) and chloroacetic acid (2.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of LiHMDS (1.0 M in THF, 4.0 eq) to the reaction mixture, maintaining the temperature below -70 °C.
- Stir the reaction at -78 °C for 2-3 hours.



- Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
- Filter and concentrate the solution under reduced pressure to obtain the crude chloromethyl ketone intermediate, which is the active moiety PF-00835231.

3. Phosphorylation of PF-00835231

The active molecule PF-00835231 is converted to the phosphate prodrug **Lufotrelvir** in a twostep process involving phosphorylation and deprotection.

- Protocol for Phosphorylation:
 - Dissolve PF-00835231 (1.0 eq) in anhydrous THF and cool to 0 °C.
 - Add tetrazole (1.5 eq) followed by the dropwise addition of di-tert-butyl N,Ndiisopropylphosphoramidite (1.2 eq).
 - Allow the reaction to warm to room temperature and stir for 2 hours.
 - Cool the reaction back to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to oxidize the phosphite to a phosphate.
 - Stir for an additional hour at 0 °C.
 - Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.
 - Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the crude di-tert-butyl protected phosphate intermediate.
- Protocol for Deprotection:
 - Dissolve the crude protected phosphate intermediate in DCM and cool to 0 °C.



- Add trifluoroacetic acid (TFA) (10 eq) dropwise.
- Stir the reaction at 0 °C for 2-4 hours until deprotection is complete (monitored by LC-MS).
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The crude **Lufotrelvir** is then taken up for purification.

Ouantitative Data Summary

Step	Product	Yield (%)	Purity (%)	Reference
Phosphorylation	Di-tert-butyl protected Lufotrelvir	91% (over 2 steps with oxidation)	>95% (crude)	
Deprotection	Lufotrelvir	54%	>90% (crude)	_

Purification of Lufotrelvir

The purification of **Lufotrelvir** is critical to control process-related impurities and is achieved through an elaborate crystallization sequence involving the formation of a methyl ethyl ketone (MEK) solvate, a dimethyl sulfoxide (DMSO) solvate, and finally a hydrate form.

Experimental Protocols

- 1. Formation of the MEK Solvate
- Protocol:
 - Dissolve the crude **Lufotrelvir** in a minimal amount of hot methyl ethyl ketone (MEK).
 - Allow the solution to cool slowly to room temperature.
 - Further cool the solution to 0-5 °C and hold for several hours to facilitate crystallization.
 - Collect the crystalline solid by filtration, wash with cold MEK, and dry under vacuum.
- 2. Formation of the DMSO Solvate



The DMSO solvate has been identified as a stable form for long-term storage.

Protocol:

- Dissolve the MEK solvate of **Lufotrelvir** in a minimal amount of dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 50-60 °C).
- Slowly add an anti-solvent, such as water or isopropanol, until the solution becomes turbid.
- Allow the solution to cool to room temperature with gentle stirring.
- Collect the precipitated DMSO solvate by filtration, wash with the anti-solvent, and dry under vacuum.

3. Formation of the Hydrate

The final step often involves the formation of a hydrate to yield the desired polymorphic form of the active pharmaceutical ingredient.

Protocol:

- Suspend the DMSO solvate in water or a mixture of water and a water-miscible organic solvent (e.g., ethanol).
- Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the solvent-mediated transformation to the hydrate form.
- Collect the crystalline hydrate by filtration, wash with water, and dry under controlled humidity conditions.

Diagrams

Lufotrelvir Synthesis Workflow



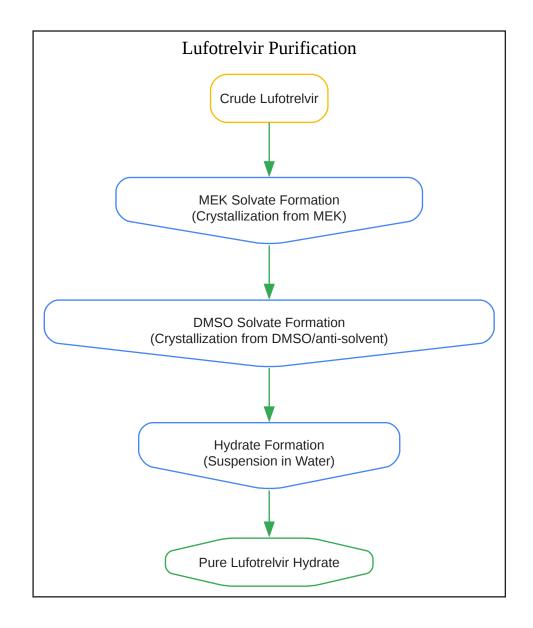


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Caption: Overall synthetic workflow for **Lufotrelvir**.

Lufotrelvir Purification Workflow





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